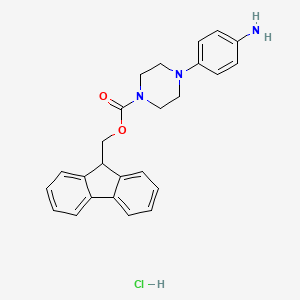

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 4-amino-phenyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and ability to form stable intermediates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the 4-Amino-phenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 4-amino-phenyl group.

Fmoc Protection: The Fmoc group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Free amine forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride involves its ability to interact with various molecular targets. The piperazine ring can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and enzyme functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Nitro-phenyl)-4-Fmoc-piperazine hydrochloride: Similar structure but with a nitro group instead of an amino group.

1-(4-Methyl-phenyl)-4-Fmoc-piperazine hydrochloride: Contains a methyl group instead of an amino group.

1-(4-Hydroxy-phenyl)-4-Fmoc-piperazine hydrochloride: Features a hydroxy group in place of the amino group.

Uniqueness

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is unique due to the presence of the amino group, which provides additional reactivity and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.

Biologische Aktivität

1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological effects, including neuroactivity, anticancer properties, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be denoted as follows:

- Chemical Formula : C17H20ClN3O2

- Molecular Weight : 335.81 g/mol

The presence of the Fmoc (fluorenylmethyloxycarbonyl) group is significant as it serves as a protecting group in peptide synthesis, influencing the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity

- Mechanism of Action : Research indicates that piperazine derivatives can induce cell death through various mechanisms such as apoptosis and necroptosis. The compound has shown promise in targeting specific pathways involved in cancer cell proliferation.

- Case Study : A study on related piperazine compounds demonstrated their ability to inhibit cell growth in K562 leukemic cells, with IC50 values indicating significant cytotoxicity at specific concentrations .

-

Neuroprotective Effects

- Targeting Neurotransmitter Receptors : Piperazine compounds have been noted for their interaction with aminergic receptors, which are crucial for neurotransmission. Specifically, this compound may exhibit affinity for dopamine receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

- Research Findings : In vitro studies have shown that piperazine derivatives can protect neurons from oxidative stress and apoptosis, suggesting a neuroprotective role .

-

Antimicrobial Properties

- Broad Spectrum Activity : The compound's structure allows it to interact with bacterial membranes, potentially leading to bactericidal effects. Preliminary studies suggest activity against various strains of bacteria.

- Data Table : Below is a summary of antimicrobial activity against selected bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The following factors influence the activity of this compound:

- Substituent Effects : The presence of the amino group on the phenyl ring enhances interactions with biological targets.

- Fmoc Group Influence : The bulky Fmoc group may affect the compound's ability to penetrate cellular membranes but is essential for its role in peptide synthesis.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(4-aminophenyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2.ClH/c26-18-9-11-19(12-10-18)27-13-15-28(16-14-27)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24;/h1-12,24H,13-17,26H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTSQHNDKZTRST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.